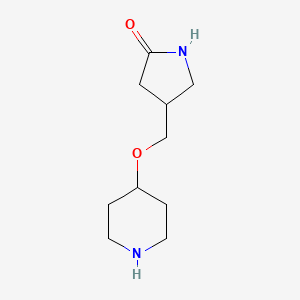![molecular formula C13H18F2N2 B1491396 {1-[(2,5-Difluorphenyl)methyl]piperidin-3-yl}methanamine CAS No. 1308199-37-2](/img/structure/B1491396.png)
{1-[(2,5-Difluorphenyl)methyl]piperidin-3-yl}methanamine
Übersicht
Beschreibung
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidin-Derivaten
Piperidin-Derivate sind in der Arzneimittelentwicklung von entscheidender Bedeutung, da sie in verschiedenen Pharmazeutika und Alkaloiden vorkommen. Die fragliche Verbindung kann als Ausgangsstoff oder Zwischenprodukt bei der Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen dienen. Diese Derivate haben ein signifikantes pharmakologisches Potenzial gezeigt .
Pharmakologische Forschung
Der Piperidin-Rest ist ein häufiges Merkmal in mehr als zwanzig Klassen von Pharmazeutika. Daher könnte {1-[(2,5-Difluorphenyl)methyl]piperidin-3-yl}methanamin entscheidend für die Entwicklung neuer Medikamente sein, insbesondere angesichts seiner strukturellen Einzigartigkeit, die auf neuartige Weise mit biologischen Zielstrukturen interagieren könnte .
Studien zur biologischen Aktivität
Die biologische Aktivität von Piperidin-Verbindungen ist ein Schwerpunkt der Forschung. Diese spezielle Verbindung könnte in Assays verwendet werden, um ihr Bioaktivitätsprofil zu bestimmen, das die Hemmung von Enzymen, die Bindungsaffinität zu Rezeptoren oder die Modulation biologischer Signalwege umfassen könnte .
Entwicklung von Diagnostika
Aufgrund seiner einzigartigen Struktur könnte diese Verbindung mit radioaktiven Isotopen oder Fluoreszenzmarkern markiert und bei der Entwicklung von Diagnostika verwendet werden, die in der medizinischen Bildgebung auf bestimmte Gewebe oder pathologische Zustände abzielen .
Chemische Biologie-Sonden
In der chemischen Biologie werden Sonden verwendet, um biologische Prozesse zu untersuchen. {1-[(2,5-Difluorphenyl)methyl]piperidin-3-yl}methanamin könnte modifiziert werden, um Sonden zu erstellen, die zum Verständnis zellulärer Prozesse, Proteininteraktionen und der Mechanismen von Krankheiten beitragen .
Anwendungen in der Materialwissenschaft
Die Struktur der Verbindung könnte in der Materialwissenschaft genutzt werden, insbesondere bei der Synthese organischer elektronischer Materialien wie leitfähiger Polymere, die zur Herstellung flexibler elektronischer Geräte verwendet werden .
Katalyseforschung
Piperidin-Derivate können als Katalysatoren oder Cokatalysatoren in verschiedenen chemischen Reaktionen fungieren. Diese Verbindung könnte auf ihre potenziellen katalytischen Eigenschaften in der organischen Synthese untersucht werden, was möglicherweise die Effizienz bestimmter Reaktionen verbessert .
Referenzstandard für analytische Tests
Als Verbindung mit definierter Struktur kann sie in der analytischen Chemie als Referenzstandard dienen, um Instrumente zu kalibrieren oder analytische Methoden in der pharmazeutischen Prüfung zu validieren .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes in the target biomolecules, which can alter their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Beyond this threshold, increasing the dosage may not enhance the effect and could potentially cause harm.
Metabolic Pathways
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFGGUKKDEDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)

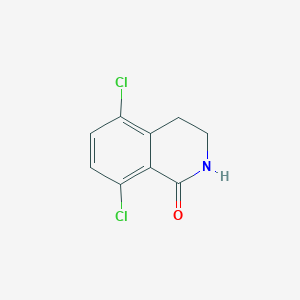
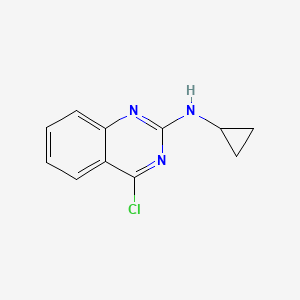

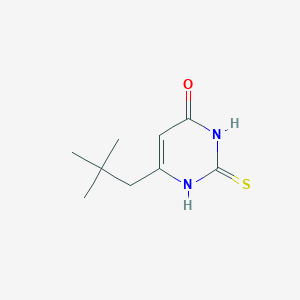
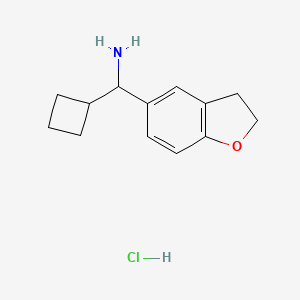
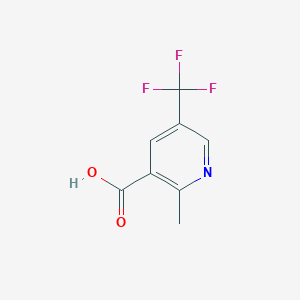
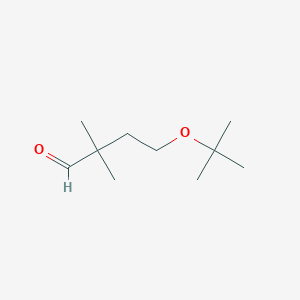
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
